molecular formula C21H25N5O4 B2906860 ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 845903-38-0

ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2906860
CAS RN: 845903-38-0
M. Wt: 411.462
InChI Key: KEBKPJXYBLAISC-UHFFFAOYSA-N
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Description

  • Uses : Employed in the flavor industry and perfumes to impart honey scents .

Synthesis Analysis

The synthesis of ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves specific chemical reactions. One notable precursor is methyl phenylacetate , which serves as a starting material. By treating methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of base, methyl phenyldiazoacetate (a precursor to cyclopropanation agents) can be obtained .


Molecular Structure Analysis

The molecular formula indicates that the compound contains a purine-based core with additional functional groups. The structural formula reveals the arrangement of atoms, including the ester group (acetate) and the dimethylamino moiety. The hexahydropyrimido ring system contributes to its overall structure .

Safety and Hazards

  • Toxicity : Classified as toxic for reproduction (category 1B) based on an adopted opinion from RAC (ECHA, 2022) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate' involves the condensation of 4-methylbenzoyl chloride with 2-amino-6-methyl-7,8-dihydro-9H-purine-9-one to form 1-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)ethanone, which is then reacted with ethyl acetate in the presence of a base to yield the final product.", "Starting Materials": [ "4-methylbenzoyl chloride", "2-amino-6-methyl-7,8-dihydro-9H-purine-9-one", "ethyl acetate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: 4-methylbenzoyl chloride is reacted with 2-amino-6-methyl-7,8-dihydro-9H-purine-9-one in the presence of a base to form 1-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)ethanone.", "Step 2: 1-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)ethanone is then reacted with ethyl acetate in the presence of a base to yield the final product, ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] }

CAS RN

845903-38-0

Molecular Formula

C21H25N5O4

Molecular Weight

411.462

IUPAC Name

ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C21H25N5O4/c1-5-30-16(27)12-26-19(28)17-18(23(4)21(26)29)22-20-24(10-14(3)11-25(17)20)15-8-6-13(2)7-9-15/h6-9,14H,5,10-12H2,1-4H3

InChI Key

KEBKPJXYBLAISC-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)C)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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